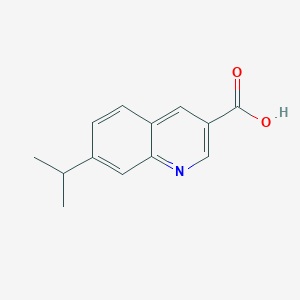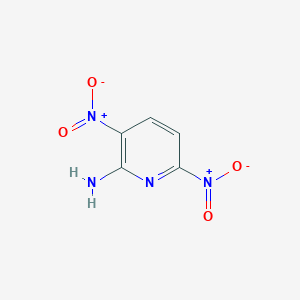
Ethyl1-Boc-4-(2-chloroethyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl1-Boc-4-(2-chloroethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H24ClNO4. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-Boc-4-(2-chloroethyl)piperidine-4-carboxylate typically involves the reaction of 1-Boc-4-piperidone with 2-chloroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl1-Boc-4-(2-chloroethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild heating conditions.
Major Products Formed
Substitution Reactions: Products include substituted piperidine derivatives.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Ethyl1-Boc-4-(2-chloroethyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Ethyl1-Boc-4-(2-chloroethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also act as a prodrug, releasing active metabolites upon hydrolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
- Ethyl N-Boc-piperidine-4-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness
Ethyl1-Boc-4-(2-chloroethyl)piperidine-4-carboxylate is unique due to its combination of a Boc-protected piperidine ring and a chloroethyl group. This structure allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C15H26ClNO4 |
|---|---|
Poids moléculaire |
319.82 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-ethyl 4-(2-chloroethyl)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C15H26ClNO4/c1-5-20-12(18)15(6-9-16)7-10-17(11-8-15)13(19)21-14(2,3)4/h5-11H2,1-4H3 |
Clé InChI |
KIBNEMIIQVFXBM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12279848.png)
![(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B12279863.png)
![Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12279870.png)
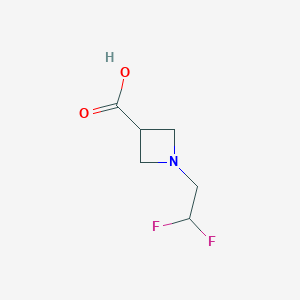
![potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12279879.png)

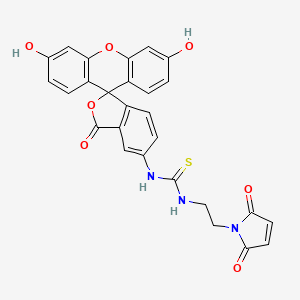
![3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12279903.png)
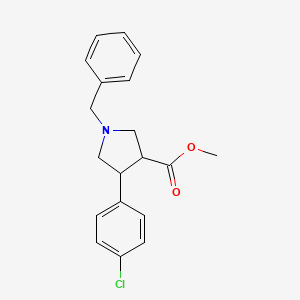
![4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12279921.png)

